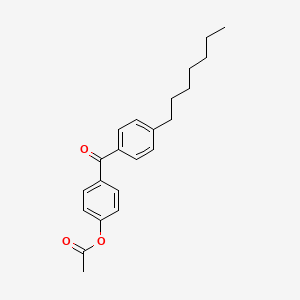

4-Acetoxy-4'-heptylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-heptylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-3-4-5-6-7-8-18-9-11-19(12-10-18)22(24)20-13-15-21(16-14-20)25-17(2)23/h9-16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJJFNYIHGXTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641717 | |

| Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-81-7 | |

| Record name | [4-(Acetyloxy)phenyl](4-heptylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Heptylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches for Benzophenone (B1666685) Backbone Elaboration

The formation of the central ketone bridge between the two phenyl rings is the cornerstone of the synthesis. Three primary strategies dominate this field: Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and routes involving Grignard reagents.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution remains a widely used method for synthesizing aryl ketones. organic-chemistry.org A common approach involves the reaction of heptylbenzene (B126430) with a protected 4-hydroxybenzoyl chloride, such as 4-methoxybenzoyl chloride or 4-acetoxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commdpi.com The reaction forms the benzophenone skeleton directly. If a precursor like 4-methoxy-4'-heptylbenzophenone is synthesized, a subsequent demethylation step is required to reveal the hydroxyl group for later acetylation. epo.org While effective, the traditional Friedel-Crafts reaction has limitations, including the need for stoichiometric amounts of the catalyst and the potential for side reactions. organic-chemistry.orglibretexts.org

Palladium-Catalyzed Carbonylative Cross-Coupling: Modern synthetic methods offer powerful alternatives for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can be adapted to produce benzophenones. wikipedia.org This strategy involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide in the presence of carbon monoxide (CO). For the target molecule, this could involve coupling 4-heptylphenylboronic acid with 4-bromoanisole (B123540) (followed by demethylation) or 4-acetoxybromobenzene under a CO atmosphere. acs.orgmdpi.com This method offers high functional group tolerance and catalytic efficiency, avoiding the harsh conditions of Friedel-Crafts reactions. wikipedia.org

Grignard Reagent-Based Synthesis: Organometallic routes provide another pathway. A Grignard reagent, such as 4-heptylphenylmagnesium bromide, can be reacted with a 4-substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde). umkc.edulibretexts.org This addition reaction yields a secondary diarylmethanol, which must then be oxidized to the target benzophenone using reagents like pyridinium (B92312) chlorochromate (PCC) or under Swern oxidation conditions. researchgate.netyoutube.com This multi-step approach offers flexibility but requires strict anhydrous conditions for the Grignard reaction and an additional oxidation step. miracosta.edu

| Method | Key Reagents | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Heptylbenzene, 4-alkoxy/acetoxybenzoyl chloride, AlCl₃ | Direct, well-established, cost-effective reagents | Requires stoichiometric Lewis acid, harsh conditions, potential for side reactions | organic-chemistry.orgsigmaaldrich.comlibretexts.org |

| Carbonylative Suzuki Coupling | 4-Heptylphenylboronic acid, 4-substituted aryl halide, Pd catalyst, CO | High yield, excellent functional group tolerance, catalytic | Requires specialized equipment (CO handling), cost of catalyst and ligands | wikipedia.orgacs.org |

| Grignard Reagent Addition | 4-Heptylphenylmagnesium bromide, 4-alkoxybenzaldehyde, oxidizing agent | Versatile, utilizes common starting materials | Multi-step (addition then oxidation), requires strict anhydrous conditions | umkc.eduresearchgate.netyoutube.com |

Acetylation Reactions for 4-Acetoxy Moiety Incorporation

The final step in many synthetic routes to 4-Acetoxy-4'-heptylbenzophenone is the esterification of the precursor, 4-hydroxy-4'-heptylbenzophenone. This O-acetylation is a crucial transformation that is typically straightforward and high-yielding.

The most common acetylating agents are acetic anhydride (B1165640) and acetyl chloride. mdpi.com The reaction is generally performed by treating the phenolic precursor with the acetylating agent, often in the presence of a base to act as a catalyst and to scavenge the acidic byproduct (acetic acid or HCl). Pyridine (B92270) is a classic choice, serving as both a base and a solvent. Other tertiary amines like triethylamine (B128534) are also frequently used. nih.gov

Recent developments have focused on more environmentally benign and efficient procedures. Catalyst- and solvent-free methods have been reported, where the neat phenol (B47542) is simply heated with acetic anhydride, often yielding the acetylated product in high purity and yield. mdpi.comresearchgate.net The choice of conditions can depend on the scale of the reaction and the desired purity profile. For instance, a simple, catalyst-free method may be preferable to avoid catalyst removal steps during work-up. frontiersin.org

| Acetylating Agent | Catalyst/Base | Solvent | Key Features | Citation |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Pyridine | Classic, effective method; pyridine acts as catalyst and solvent. | nih.gov |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | Highly reactive, fast reaction times. | |

| Acetic Anhydride | None | None (Solvent-free) | Green chemistry approach, simplifies purification, high conversion. | mdpi.comresearchgate.net |

| Acetic Anhydride | Sodium Bicarbonate | None (Solvent-free) | Mild, inexpensive, and effective basic catalyst. | researchgate.net |

Introduction of the Heptyl Chain: Alkylation and Coupling Strategies

The C₇H₁₅ alkyl chain can be introduced at various stages of the synthesis, either onto a simple aromatic precursor like benzene (B151609) or anisole, or as part of a more complex fragment in a coupling reaction.

Friedel-Crafts Acylation followed by Reduction: A reliable method to avoid the carbocation rearrangements often associated with direct Friedel-Crafts alkylation is to first perform a Friedel-Crafts acylation with heptanoyl chloride on a suitable aromatic ring (e.g., anisole). organic-chemistry.orgresearchgate.net This introduces a heptanoyl group, which is then reduced to the heptyl group. Standard reduction methods include the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions. This two-step sequence ensures the formation of the linear heptyl chain without isomerization.

Williamson Ether Synthesis Analogue for C-Alkylation: While the Williamson synthesis is primarily for ethers, the underlying principle of using an alkyl halide to functionalize a molecule can be adapted. francis-press.comwikipedia.org However, for C-alkylation of a phenol, this is less common and can lead to mixtures of C- and O-alkylated products. wikipedia.org A more relevant strategy is the alkylation of a pre-formed 4-hydroxybenzophenone, which can be achieved using an alkylating reagent in the presence of a phase transfer catalyst and a base, although this primarily leads to O-alkylation (ether formation) rather than introducing the heptyl chain onto the second ring. google.com

Coupling Strategies: As discussed in section 2.1, palladium-catalyzed cross-coupling reactions provide an elegant way to introduce the heptyl group as part of one of the coupling partners. wikipedia.org Using a pre-synthesized fragment like 4-heptylphenylboronic acid ensures the precise placement of the alkyl chain on the final benzophenone core. acs.org

Purity Assessment and Scale-Up Considerations in Synthesis

For compounds like this compound, which are often used as liquid crystals or their precursors, purity is of paramount importance as even minor impurities can significantly alter the material's phase behavior and transition temperatures. libretexts.orgwikipedia.org

Purity Assessment: A combination of analytical techniques is employed to confirm the structure and assess the purity of the final product.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating the product from starting materials and byproducts, allowing for quantification of purity. researchgate.net For liquid crystalline materials, specialized techniques like nonaqueous capillary electrokinetic chromatography have also been developed. nih.gov

Spectroscopic Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the molecular structure and identify any residual impurities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is a critical tool for characterizing liquid crystals. It precisely measures the temperatures and enthalpies of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid), with sharp transitions indicating high purity. wikipedia.orgalfa-chemistry.com

Microscopy: Polarized Optical Microscopy (POM) allows for the visual identification of the characteristic textures of different liquid crystal phases, confirming the desired mesophase behavior. alfa-chemistry.com

Scale-Up Considerations: Transitioning the synthesis from a laboratory bench to an industrial scale introduces several challenges that must be addressed for an efficient, safe, and economical process.

Reaction Conditions: Exothermic reactions, such as Friedel-Crafts acylation, require careful thermal management on a large scale to prevent runaway reactions. google.com

Catalyst Choice: For large-scale production, the cost, efficiency, and ease of removal of the catalyst are critical. Moving from stoichiometric AlCl₃ in Friedel-Crafts reactions to recyclable solid acid catalysts is often explored. organic-chemistry.org In coupling reactions, minimizing the loading of expensive palladium catalysts is a key economic driver. wikipedia.org

Purification: Industrial-scale purification relies heavily on crystallization rather than the more costly and solvent-intensive column chromatography used in labs. google.comgoogle.com The choice of crystallization solvent is optimized to maximize yield and purity while minimizing cost and environmental impact.

Process Safety: The hazards associated with reagents (e.g., corrosive AlCl₃, flammable solvents) and reaction conditions must be carefully managed through process engineering and control. google.com

Molecular Architecture and Conformational Dynamics

Influence of Molecular Shape Anisotropy on Supramolecular Organization

The molecular structure of 4-Acetoxy-4'-heptylbenzophenone, characterized by a semi-rigid core and a flexible aliphatic tail, gives rise to significant molecular shape anisotropy. This anisotropy is a determining factor in the formation of ordered supramolecular structures, particularly in the condensed phase. The elongated shape, a consequence of the para-substituted phenyl rings and the extended heptyl chain, is a common feature in molecules that exhibit liquid crystalline properties.

Intermolecular Interactions in Condensed Phases

The supramolecular organization of this compound in condensed phases is governed by a variety of non-covalent interactions:

Dipole-Dipole Interactions: The carbonyl group in the benzophenone (B1666685) core and the ester group introduce significant dipole moments. These dipoles can lead to electrostatic interactions that influence the local molecular ordering. In some liquid crystals, this can favor antiparallel arrangements of neighboring molecules.

π-π Stacking: The electron-rich phenyl rings of the benzophenone core can engage in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, contribute to the stability of the ordered phases.

In similar benzophenone-containing systems, the balance of these interactions dictates the specific type of liquid crystal phase formed (e.g., nematic, smectic A, smectic C) and the corresponding transition temperatures.

Theoretical Models for Conformational Ensemble Prediction

Predicting the conformational ensemble of a flexible molecule like this compound is crucial for understanding its physical properties. Various theoretical models and computational methods can be employed for this purpose:

Molecular Mechanics (MM): This approach uses classical force fields to calculate the potential energy of different conformations. Force fields like AMBER, CHARMM, or OPLS are commonly used to model organic molecules. By performing a systematic search of the conformational space or running molecular dynamics simulations, it is possible to identify low-energy conformers and estimate their relative populations.

Quantum Mechanics (QM): For a more accurate description of the electronic structure and energetics, quantum mechanical methods such as Density Functional Theory (DFT) can be used. DFT calculations can provide precise geometries and relative energies of different conformers of the acetoxy group and the heptyl chain.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to study the dynamic behavior of the molecule over time. By simulating a system of many molecules, MD can predict not only the conformational preferences of individual molecules but also the emergence of ordered supramolecular structures, such as liquid crystal phases. These simulations can provide insights into the nature of intermolecular interactions and the collective dynamics of the system.

Liquid Crystalline Phase Behavior and Mesophase Transitions

Thermotropic Liquid Crystallinity: General Principles and Classification

Thermotropic liquid crystals are substances that exhibit mesophases as a function of temperature. nih.govrevistabionatura.com These phases are intermediate between the highly ordered crystalline solid and the disordered isotropic liquid. The transition to a liquid crystalline state can occur upon heating a solid or cooling an isotropic liquid. Depending on the reversibility of these transitions, they can be classified as enantiotropic, where the mesophase is stable on both heating and cooling, or monotropic, where it is only observed on cooling. highland.cc.il.us

The primary characteristic of a liquid crystal phase is the presence of long-range orientational order, meaning the molecules tend to align along a common direction, known as the director. wikipedia.org However, they lack the long-range positional order found in crystalline solids.

The simplest of the thermotropic liquid crystal phases is the nematic (N) phase. wikipedia.org In this phase, the elongated molecules exhibit long-range orientational order, aligning their long axes roughly parallel to one another. However, their centers of mass are randomly distributed, allowing them to flow like a liquid. wikipedia.org The nematic phase is characterized by its thread-like optical texture when viewed under a polarizing microscope. For a molecule like 4-Acetoxy-4'-heptylbenzophenone, the rigid benzophenone (B1666685) core would be the primary driver for the anisotropic interactions leading to nematic ordering.

At temperatures below the nematic phase, some liquid crystals can form smectic (Sm) phases, which possess a higher degree of order. wikipedia.org In addition to orientational order, smectic phases exhibit one-dimensional positional order, with the molecules arranged in layers.

Smectic A (SmA) Phase: In the SmA phase, the molecules are aligned with their long axes, on average, perpendicular to the layer planes. The molecules are randomly distributed within each layer. wikipedia.org

Smectic C (SmC) Phase: The SmC phase is similar to the SmA phase, but the molecular long axes are tilted at a specific angle with respect to the layer normal. wikipedia.org

The presence of a flexible alkyl chain, such as the heptyl group in this compound, often promotes the formation of smectic phases. The chains can fill space efficiently within the layered structure.

More complex liquid crystal phases have also been discovered, including the twist-bend nematic (NTB) and various helical smectic phases. The NTB phase is characterized by a heliconical structure with a pitch on the order of nanometers. The formation of such phases is often associated with bent-shaped molecules or specific intermolecular interactions. While less common for simple calamitic molecules, the possibility cannot be entirely ruled out without experimental data.

Impact of Alkyl Chain Length and Terminal Substituents on Mesomorphism

The liquid crystalline properties of a homologous series of compounds are highly dependent on the length of the flexible alkyl chains and the nature of the terminal substituents. nih.gov

Alkyl Chain Length: Increasing the length of the alkyl chain in a homologous series generally tends to stabilize smectic phases over nematic phases. nih.gov This is because longer chains enhance the tendency for micro-segregation and layered arrangements. A "parity" or "odd-even" effect is often observed, where the transition temperatures and thermodynamic parameters oscillate as the number of carbon atoms in the alkyl chain alternates between odd and even. researchgate.net For this compound, the heptyl chain (an odd number of carbons) would influence its transition temperatures in a predictable manner within its homologous series.

A hypothetical data table for a homologous series of 4-acyloxy-4'-alkylbenzophenones is presented below to illustrate these principles.

| Alkyl Chain (n) | Acyloxy Group | Mesophase Transitions (°C) |

| 5 | Acetoxy | Cr ⟶ 75 ⟶ N ⟶ 85 ⟶ I |

| 6 | Acetoxy | Cr ⟶ 72 ⟶ SmA ⟶ 80 ⟶ N ⟶ 88 ⟶ I |

| 7 | Acetoxy | Cr ⟶ 78 ⟶ SmC ⟶ 86 ⟶ N ⟶ 92 ⟶ I |

| 7 | Propionoxy | Cr ⟶ 82 ⟶ SmC ⟶ 90 ⟶ N ⟶ 95 ⟶ I |

Note: This table is illustrative and not based on experimental data for the specific compound.

Phase Transition Thermodynamics and Kinetics

The transitions between different phases (crystalline, smectic, nematic, isotropic) are associated with changes in thermodynamic quantities such as enthalpy (ΔH) and entropy (ΔS). These can be measured using techniques like Differential Scanning Calorimetry (DSC).

First-Order Transitions: Transitions such as crystal-to-mesophase and smectic A-to-nematic are typically first-order, characterized by a sharp peak in the DSC thermogram and a non-zero enthalpy change.

Second-Order Transitions: The nematic-to-isotropic (N-I) transition is weakly first-order, but can approach second-order behavior. The smectic C-to-smectic A transition is a classic example of a second-order phase transition, characterized by a change in heat capacity but no latent heat.

The kinetics of these transitions, which relate to the rate at which they occur, can also be studied. For example, some mesophases may only appear on rapid cooling, indicating they are kinetically favored but thermodynamically metastable.

A hypothetical data table of thermodynamic parameters for this compound is shown below.

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) |

| Cr ⟶ SmC | 78 | 25.0 | 71.2 |

| SmC ⟶ N | 86 | 1.2 | 3.3 |

| N ⟶ I | 92 | 0.8 | 2.2 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Investigational Techniques for Mesophase Identification

Several experimental techniques are essential for the identification and characterization of liquid crystal mesophases:

Polarizing Optical Microscopy (POM): This is the primary tool for identifying mesophases. Each type of liquid crystal phase exhibits a characteristic optical texture when viewed between crossed polarizers. For example, the nematic phase shows schlieren or threaded textures, while smectic A phases often display focal conic fan textures.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions, providing crucial thermodynamic data.

X-ray Diffraction (XRD): XRD studies on oriented samples provide detailed information about the molecular arrangement, such as layer spacing in smectic phases and the tilt angle in the SmC phase.

Without experimental investigation using these techniques, any discussion of the specific mesophases of this compound remains in the realm of educated prediction based on established structure-property relationships in the field of liquid crystals.

Scientific Data Un Lacking for this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the liquid crystalline properties of this compound are not publicly available. As a result, the specific experimental data required to populate an in-depth analysis of its mesophase behavior, including textural analysis, thermal transitions, structural periodicity, and molecular dynamics, could not be located.

The compound, identified by the CAS number 890099-81-7, is listed by some chemical suppliers, confirming its existence. However, this availability has not translated into published research focusing on its potential liquid crystalline characteristics. Standard investigative techniques for liquid crystals, which are crucial for understanding their unique states of matter, have not been documented for this specific molecule.

These techniques, which form the basis of the requested article outline, include:

Polarized Optical Microscopy (POM): Used to identify and characterize the distinct optical textures of different liquid crystal phases.

Differential Scanning Calorimetry (DSC): Employed to determine the temperatures and enthalpy changes associated with phase transitions.

X-ray Diffraction (XRD): Necessary for measuring the structural periodicity and layer spacing within the mesophases.

Dielectric Spectroscopy: Utilized to probe the molecular dynamics and relaxation processes within the liquid crystalline states.

The absence of any published data from these analytical methods for this compound makes it impossible to construct a scientifically accurate and detailed article on its liquid crystalline phase behavior and mesophase transitions as per the specified outline. Further research and publication in peer-reviewed journals would be required to generate the necessary data for such an analysis.

Spectroscopic Characterization of Molecular and Supramolecular Structures

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying functional groups and assessing the conformational order within a molecule. Both IR and Raman spectroscopy measure the vibrational modes of a molecule, but they operate on different principles—IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. olemiss.edu This complementarity is essential for a comprehensive vibrational analysis. olemiss.edu

The structure of 4-Acetoxy-4'-heptylbenzophenone features two distinct carbonyl (C=O) groups: one within the central benzophenone (B1666685) core and another in the terminal acetoxy group. These two groups are expected to exhibit characteristic stretching vibrations (ν(C=O)) at different frequencies in the IR and Raman spectra due to their different electronic environments.

The benzophenone carbonyl group is conjugated with two aromatic rings, which delocalizes the pi-electrons and weakens the C=O double bond. This effect typically lowers its vibrational frequency. For substituted benzophenones, this stretching mode is generally observed in the range of 1640-1670 cm⁻¹ . A study on benzophenone 2,4-dicarboxylic acid provides a reference for the vibrational modes of a substituted benzophenone core. nih.gov

In contrast, the carbonyl group of the acetoxy substituent (-O-C=O-CH₃) is attached to a phenoxy oxygen atom. This oxygen atom has an electron-withdrawing inductive effect, which strengthens the C=O bond and increases its vibrational frequency. vaia.com For phenyl acetate (B1210297), a model compound for this moiety, the carbonyl stretching frequency is found at a significantly higher wavenumber, typically around 1765 cm⁻¹ . vaia.comnih.govwikipedia.org

The clear separation of these two carbonyl bands allows for independent analysis of the local environment around each part of the molecule.

Table 1: Characteristic Carbonyl (C=O) Vibrational Frequencies

| Functional Group | Typical Frequency Range (cm⁻¹) | Rationale for Frequency |

| Benzophenone C=O | 1640 - 1670 | Conjugation with two phenyl rings weakens the bond, lowering the frequency. |

| Acetoxy C=O | 1760 - 1770 | The adjacent phenoxy oxygen is electron-withdrawing, strengthening the bond and raising the frequency. vaia.com |

The seven-carbon alkyl (heptyl) chain of the molecule can exist in various conformations, ranging from a fully ordered all-trans state to more disordered states containing one or more gauche defects. Vibrational spectroscopy, particularly Raman spectroscopy, is highly sensitive to this conformational order. nih.govnih.gov

Specific regions of the vibrational spectrum act as markers for chain conformation:

C-H Stretching Region (2800-3000 cm⁻¹): The relative intensities of the symmetric (νₛ(CH₂)) and asymmetric (νₐ(CH₂)) methylene (B1212753) stretching modes are sensitive to the packing and order of the alkyl chains.

Skeletal C-C Stretching Region (1000-1150 cm⁻¹): The C-C skeletal vibrations are particularly informative. In a highly ordered all-trans chain, specific sharp bands corresponding to longitudinal acoustic modes (LAM) appear. The presence of gauche conformers disrupts this regularity, leading to the broadening of these bands and the appearance of new signals.

CH₂ Rocking and Twisting Modes (700-1300 cm⁻¹): These modes are also sensitive to the local conformational environment and can be used to analyze the degree of order within the chain.

Studies on long-chain alkyl esters have demonstrated that Raman spectroscopy can be used to quantify the conformational composition, confirming its utility in analyzing the ordering of the heptyl chain in different phases (e.g., crystalline vs. liquid crystalline). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing unambiguous confirmation of the chemical structure in solution and detailed information on molecular packing, dynamics, and orientational order in condensed phases.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) are used to provide a complete assignment of all proton and carbon signals, thus confirming the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the two different phenyl rings, the singlet for the acetoxy methyl protons, and a set of multiplets for the heptyl chain protons. The aromatic region would reveal the substitution pattern, while the integration of the signals would confirm the ratio of protons in different parts of the molecule.

¹³C NMR: The carbon NMR spectrum would show two distinct carbonyl signals corresponding to the benzophenone and acetoxy carbons. The aromatic region would display signals for all unique carbon atoms in the phenyl rings, and the aliphatic region would show the seven distinct signals of the heptyl chain.

Based on data from analogous compounds like 4-methylbenzophenone (B132839) and phenyl acetate, the expected chemical shifts can be predicted. nih.govchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| Aromatic (H) | 7.20 - 7.90 | m | Protons on both phenyl rings. |

| Heptyl CH₂ (α to ring) | ~ 2.70 | t | Deshielded by the aromatic ring. |

| Heptyl (CH₂)₅ | 1.25 - 1.70 | m | Overlapping signals of the methylene groups. |

| Heptyl CH₃ (terminal) | ~ 0.88 | t | Terminal methyl group. |

| Acetoxy CH₃ | ~ 2.30 | s | Singlet for the acetyl methyl group. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbons | Predicted δ (ppm) | Notes |

| Benzophenone C=O | ~ 196 | Typical value for a diaryl ketone. |

| Acetoxy C=O | ~ 169 | Typical value for a phenyl ester. nih.gov |

| Aromatic C (quaternary) | 128 - 155 | Includes carbons attached to substituents. |

| Aromatic C-H | 120 - 135 | Aromatic carbons bearing a hydrogen atom. |

| Heptyl CH₂ (α to ring) | ~ 36 | |

| Heptyl (CH₂)₅ | 22 - 32 | Standard range for aliphatic carbons. |

| Heptyl CH₃ (terminal) | ~ 14 | Terminal methyl carbon. |

| Acetoxy CH₃ | ~ 21 | Acetyl methyl carbon. |

In the solid state, molecules have restricted motion, which dramatically broadens NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these broadening interactions and obtain high-resolution spectra. Solid-state NMR (ssNMR) is a powerful tool for investigating the structure of materials where single-crystal X-ray diffraction is not feasible. rsc.org

For this compound, ssNMR can provide critical information on:

Polymorphism: Different crystalline packing arrangements (polymorphs) will result in distinct ssNMR spectra due to different local electronic environments for the nuclei.

Molecular Packing: By measuring internuclear distances (e.g., through recoupling experiments), ssNMR can help determine how molecules pack together in a crystal lattice. This is crucial for understanding structure-property relationships. researchgate.netnih.gov

Molecular Dynamics: The dynamics of different parts of the molecule, such as the rotation of the phenyl rings or the motion of the heptyl chain, can be studied by measuring relaxation times and analyzing spectral lineshapes over a range of temperatures.

When this compound exhibits liquid crystalline phases, Deuterium (B1214612) (²H) NMR becomes an exceptionally powerful technique for quantifying the degree of molecular alignment. core.ac.uk This is achieved by selectively deuterating a part of the molecule, often one or more positions on the heptyl chain.

In an ordered liquid crystal phase, the molecule will have a net average orientation with respect to an external magnetic field. The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient gives rise to a pair of signals, and the frequency separation between them is known as the quadrupolar splitting (Δν).

This splitting is directly proportional to the orientational order parameter, S, of the C-D bond axis. The order parameter S is a measure of the average alignment of a molecular axis with respect to the liquid crystal director. A value of S=1 indicates perfect alignment, while S=0 indicates isotropic motion.

By systematically deuterating each position along the heptyl chain and measuring the corresponding quadrupolar splitting, one can map the order parameter profile along the chain. Typically for alkyl chains in liquid crystals, the order parameter is relatively constant for the first few segments attached to the rigid core and then progressively decreases towards the more mobile, free end of the chain. tandfonline.com This provides a detailed picture of the flexibility and orientational distribution of the alkyl chain within the liquid crystalline matrix. tandfonline.comaps.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a molecule provides information about the electronic transitions that occur when it absorbs light. For benzophenone and its derivatives, the spectrum is characterized by distinct absorption bands corresponding to different electronic excitations within the molecule.

The benzophenone chromophore is the part of the molecule responsible for absorbing UV radiation. Its electronic spectrum is primarily defined by two types of transitions: the n → π* (non-bonding to anti-bonding pi) transition of the carbonyl group and the π → π* (pi to anti-bonding pi) transitions of the benzene (B151609) rings. mdpi.com

The n → π* transition involves the excitation of an electron from a non-bonding orbital (localized on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. This transition is typically weak and appears at longer wavelengths in the UV spectrum. mdpi.comscialert.net In contrast, the π → π* transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings to the π* anti-bonding orbitals. These transitions are generally more intense and occur at shorter wavelengths. mdpi.comscialert.net

In benzophenone itself, the UV spectrum in a non-polar solvent like n-Heptane shows a weak band around 346.6 nm, which is attributed to the n → π* transition. mdpi.com More intense bands are observed at approximately 248.2 nm and 203.6 nm, corresponding to the π → π* transitions of the benzene rings. mdpi.com

The introduction of substituents on the phenyl rings can influence the energy of these transitions and thus the position of the absorption maxima (λmax). Electron-donating groups, such as the acetoxy and heptyl groups in this compound, can cause shifts in the absorption bands. For instance, a methoxy (B1213986) group (a similar electron-donating group to acetoxy) at the 4-position of benzophenone results in a slight shift of the n → π* transition to a lower wavelength (a hypsochromic or blue shift) and a more significant shift of the primary π → π* band to a longer wavelength (a bathochromic or red shift) in n-Heptane. mdpi.com

Table 1: UV Absorption Maxima (λmax in nm) for Benzophenone and a Substituted Analogue in n-Heptane. mdpi.com

| Compound | Transition | λmax (nm) |

| Benzophenone | π → π | 203.6 |

| π → π | 248.2 | |

| n → π | 346.6 | |

| 4-Methoxybenzophenone (B1664615) | π → π | 201.6 |

| π → π | 247.6 | |

| n → π | 339.2 |

This table presents data for benzophenone and 4-methoxybenzophenone as an analogue for this compound, illustrating the effect of an electron-donating substituent.

Solvatochromism

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the nature of the electronic transitions and the interactions between the solute and solvent molecules.

For the benzophenone chromophore, the n → π* and π → π* transitions exhibit different solvatochromic behaviors. The n → π* transition typically undergoes a hypsochromic (blue) shift as the solvent polarity increases. mdpi.comscialert.net This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with polar protic solvents (like ethanol), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. mdpi.com

Conversely, the π → π* transitions usually show a bathochromic (red) shift with increasing solvent polarity. mdpi.comscialert.net This is because the π* excited state is generally more polar than the π ground state, and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. rsc.org

The table below demonstrates the solvatochromic shifts for benzophenone in solvents of varying polarity. A similar trend would be expected for this compound.

Table 2: Solvatochromic Shifts of Absorption Maxima (λmax in nm) for Benzophenone. mdpi.com

| Solvent | Polarity | π → π* (Band I) | π → π* (Band II) | n → π* (Band III) |

| n-Heptane | Non-polar | 203.6 | 248.2 | 346.6 |

| Cyclohexane | Non-polar | Similar to n-Heptane | Similar to n-Heptane | Similar to n-Heptane |

| Ethanol | Polar, Protic | 205.6 | 252.2 | 334.0 |

Aggregation Effects

In solution, especially at higher concentrations, molecules like this compound can self-assemble into larger structures known as aggregates. This aggregation can significantly alter the UV-Vis absorption spectrum. The nature of these spectral changes depends on the geometry of the aggregates.

Commonly observed aggregation-induced spectral shifts include:

H-aggregation (hypsochromic shift): This occurs when chromophores are arranged in a parallel, face-to-face manner. This arrangement leads to a blue shift and often a broadening of the absorption band.

J-aggregation (bathochromic shift): This results from a head-to-tail arrangement of the chromophores, causing a red shift and often a narrowing of the absorption band.

Photophysical and Photochemical Properties

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, 4-Acetoxy-4'-heptylbenzophenone is promoted to an electronically excited state. The subsequent de-excitation pathways are complex and involve several key processes. The dynamics of these excited states are primarily governed by the benzophenone (B1666685) core, which is known for its efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This high ISC quantum yield is a hallmark of benzophenone and its derivatives.

Energy transfer is another critical aspect of the excited state dynamics of this compound. The long-lived triplet state of the benzophenone moiety can act as a photosensitizer, transferring its energy to other molecules with lower triplet energies. This process is fundamental to applications such as photo-initiated polymerization and photodynamic therapy. The efficiency of this energy transfer depends on the concentration of the acceptor molecule and the overlap of the emission spectrum of the benzophenone triplet with the absorption spectrum of the acceptor.

| Parameter | Typical Value for Benzophenone Derivatives | Significance |

| Intersystem Crossing (ISC) Rate | > 10¹¹ s⁻¹ | Leads to efficient population of the triplet state. |

| Triplet State Lifetime (in inert solvent) | microseconds to milliseconds | Allows for efficient energy transfer to other molecules. |

| Triplet Energy (ET) | ~69 kcal/mol | Determines the range of molecules it can photosensitize. |

Note: The values in this table are generalized for benzophenone derivatives and may vary for this compound.

Photoluminescence and Emission Characteristics

The emission of light from excited states, or photoluminescence, provides valuable information about the de-excitation pathways. Benzophenone and its derivatives typically exhibit very weak fluorescence from the S₁ state at room temperature in solution. This is a direct consequence of the extremely rapid and efficient intersystem crossing to the triplet state, which outcompetes fluorescence decay.

The dominant emission from benzophenone derivatives is phosphorescence, which is the emission of light from the triplet state (T₁ → S₀). This emission is characterized by a longer wavelength (lower energy) and a much longer lifetime compared to fluorescence. The phosphorescence of this compound is expected to originate from the T₁(π,π*) state of the benzophenone core. The position and intensity of the phosphorescence can be influenced by the solvent polarity and the nature of the substituents. The acetoxy and heptyl groups in this compound can have a subtle effect on the emission spectrum compared to unsubstituted benzophenone.

| Property | Characteristic for Benzophenone Derivatives | Details |

| Fluorescence | Very weak or non-existent in fluid solution | Rapid intersystem crossing quenches the S₁ state. |

| Phosphorescence | Strong, especially at low temperatures | Emission from the long-lived T₁ state. |

| Emission Maximum (Phosphorescence) | ~400-500 nm | Corresponds to the T₁ → S₀ energy gap. |

| Phosphorescence Lifetime | microseconds to seconds | Dependent on the environment (solvent, temperature, quenchers). |

Note: The data presented is characteristic of benzophenone derivatives. Specific spectral data for this compound would require experimental measurement.

Photo-induced Molecular Transformations and Stability

Upon absorption of UV radiation, this compound can undergo chemical reactions, leading to molecular transformations. The photochemical stability of this compound is a crucial parameter, especially in applications where it is exposed to light for extended periods. The primary photo-induced reaction of the benzophenone moiety is hydrogen abstraction.

The triplet-state benzophenone, with its radical character on the carbonyl oxygen, can abstract a hydrogen atom from a suitable donor molecule (including the solvent or another molecule of the compound itself) to form a ketyl radical. In the case of this compound, the heptyl chain could potentially serve as an intramolecular hydrogen donor, leading to cyclization or rearrangement products. However, intermolecular hydrogen abstraction is often the dominant pathway, especially in the presence of good hydrogen-donating solvents like alcohols.

Role of the Benzophenone Moiety as a Photoactive Unit

The benzophenone moiety is the cornerstone of the photophysical and photochemical behavior of this compound. This aromatic ketone is a classic example of a photoactive unit with well-defined and highly efficient photochemical pathways.

The key features of the benzophenone moiety that dictate its photoactivity are:

Strong UV Absorption: The π → π* and n → π* transitions in the benzophenone core lead to strong absorption in the UVA and UVB regions of the electromagnetic spectrum. This efficient light absorption is the initial step in all subsequent photochemical events.

Efficient Intersystem Crossing: As discussed earlier, the near-unity quantum yield of intersystem crossing is a defining characteristic. This populates the reactive triplet state with high efficiency.

Reactive Triplet State: The T₁(n,π*) state of benzophenone has the electronic character of a radical, making it a potent hydrogen abstractor. This reactivity is the basis for its use as a photoinitiator in polymerization, where it generates radicals that initiate the polymerization chain reaction.

Photosensitization: The long-lived and relatively high-energy triplet state allows the benzophenone moiety to act as a photosensitizer, transferring its energy to other molecules and initiating their photochemical reactions.

In this compound, the acetoxy and heptyl substituents primarily act to modify the physical properties of the molecule, such as its solubility and liquid crystalline behavior, while the fundamental photochemical and photophysical properties are dictated by the benzophenone core. These substituents can, however, exert secondary electronic and steric effects that fine-tune the excited state energies and reactivity.

Electro Optical and Optoelectronic Phenomena

Dielectric Anisotropy and Electric Field Response

The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter that dictates its alignment in an electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε indicates that the molecules will align parallel to an applied electric field, while a negative Δε results in perpendicular alignment.

Without experimental data, a quantitative analysis of the electric field response of 4-acetoxy-4'-heptylbenzophenone is impossible. The threshold voltage for switching, a key parameter for device applications, is directly dependent on the dielectric anisotropy and the elastic constants of the material, which are also unknown.

Electro-Optical Switching Characteristics

The electro-optical switching characteristics of a liquid crystal, such as its rise time and decay time, are crucial for its application in display devices, where fast response is paramount. These characteristics are influenced by factors including the rotational viscosity of the material, the cell gap, and the driving voltage, in addition to the dielectric anisotropy and elastic constants.

In the absence of any published studies on this compound, its switching times remain unquantified. Comparative studies on other benzophenone (B1666685) derivatives or liquid crystals with similar molecular structures would be required to estimate its potential performance.

Modulation of Optical Properties by External Fields

The application of an external electric or magnetic field to a liquid crystal can modulate its optical properties, such as its refractive index and birefringence. This modulation is the fundamental principle behind most liquid crystal display (LCD) technologies. The extent of this modulation is directly related to the degree of molecular reorientation induced by the external field, which in turn depends on the material's dielectric and magnetic anisotropies.

For this compound, the specific relationship between the applied field strength and the resulting change in its optical properties has not been documented. Research into this area would be essential to understand its potential for use in devices like variable optical attenuators, phase modulators, and tunable filters.

Applications in Liquid Crystal Devices and Sensing Architectures

Given the lack of fundamental data on its electro-optical properties, the specific applications of this compound in liquid crystal devices and sensing architectures are purely speculative. While its benzophenone core suggests potential for applications requiring UV-stability or specific intermolecular interactions, without knowledge of its dielectric anisotropy, switching speed, and other key parameters, its suitability for any particular device cannot be confirmed.

Further research is needed to synthesize and characterize this compound to determine its fundamental physical and electro-optical properties. Such studies would be the first step in unlocking its potential for use in advanced optical and electronic applications.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectra

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the electronic properties of molecules. nih.govnih.gov These methods can provide detailed information about molecular orbitals, electronic transitions, and spectroscopic properties.

For instance, in a study on 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole, a molecule with some structural similarities to 4-Acetoxy-4'-heptylbenzophenone, DFT calculations were employed to analyze the electronic structures of different conformers. nih.gov The investigation focused on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the molecule's electronic behavior and stability. nih.gov The stability of stacked structures in an explicit solvent environment was also explored. nih.gov

Furthermore, TD-DFT calculations are instrumental in predicting and interpreting electronic absorption and emission spectra. nih.gov For the aforementioned oxadiazole derivative, TD-DFT was used to examine its absorption spectra, non-linear optical properties, and electronic circular dichroism, which are vital for assessing its potential in optoelectronic applications. nih.gov The calculations were performed using functionals like CAM-B3LYP and wB97XD with a 6-31+G* basis set, often combined with a solvation model like SCRF/PCM to account for solvent effects. nih.gov The calculated absorption spectra can be compared with experimental data to validate the computational model and provide a detailed assignment of the spectral features. nih.gov

A hypothetical application of these methods to this compound would likely involve calculating its HOMO-LUMO gap to estimate its electronic excitation energy and chemical reactivity. TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved.

| Computational Method | Property Investigated for 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole | Functional/Basis Set |

| DFT | Electronic structure, HOMO-LUMO energy gaps, stability of stacked structures | CAM-B3LYP, wB97XD / 6-31+G |

| TD-DFT | Absorption spectra, non-linear optical properties, electronic circular dichroism | CAM-B3LYP, wB97XD / 6-31+G |

Molecular Dynamics (MD) Simulations for Mesophase Behavior and Dynamics

MD simulations track the positions and velocities of atoms in a system over time, governed by a set of force fields that describe the interatomic and intermolecular interactions. By simulating the system at different temperatures, one can observe phase transitions, such as the transition from an isotropic liquid to a nematic or smectic phase. These simulations can reveal details about molecular ordering, orientational and translational diffusion, and the dynamics of defects within the liquid crystal structure. For example, in studies of other liquid crystals, MD simulations have been used to determine the nematic-isotropic transition temperature and to characterize the degree of orientational order in the nematic phase.

Atomistic and Coarse-Grained Modeling of Liquid Crystalline Assemblies

To study the collective behavior of molecules in liquid crystalline phases, both atomistic and coarse-grained modeling approaches are employed. Atomistic simulations, as described in the previous section, represent every atom in the system, providing a high level of detail but at a significant computational cost. This limits the accessible time and length scales of the simulations.

Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single interaction site or "bead". researchgate.netresearchgate.netnih.gov This simplification reduces the number of degrees of freedom in the system, allowing for simulations of larger systems over longer timescales. nih.gov The interactions between these beads are parameterized to reproduce certain properties of the underlying atomistic model or experimental data. researchgate.net

For example, a CG model for triglycerides was developed to study the liquid-to-solid phase transition, a process that involves significant molecular ordering. researchgate.net In this model, different parts of the molecule were represented by different types of beads, and the interactions between them were tuned to accurately describe the phase behavior. researchgate.net A similar approach could be applied to this compound to study its self-assembly into liquid crystalline phases. A CG model could help in understanding the formation of smectic layers or nematic domains and how these are influenced by molecular structure. A reverse mapping procedure can be used to reintroduce atomistic detail from a coarse-grained configuration to analyze specific structural features. researchgate.net

| Modeling Approach | Description | Advantages | Limitations |

| Atomistic Modeling | Each atom is explicitly represented in the simulation. | High level of detail, accurate representation of molecular interactions. | Computationally expensive, limited time and length scales. |

| Coarse-Grained Modeling | Groups of atoms are represented as single "beads". researchgate.netresearchgate.netnih.gov | Computationally efficient, allows for simulation of larger systems and longer timescales. nih.gov | Loss of fine-grained detail, requires careful parameterization. nih.gov |

Prediction of Electro-Optical and Thermodynamic Parameters

Computational methods can be used to predict various electro-optical and thermodynamic properties of molecules like this compound. These predictions are valuable for screening potential candidates for specific applications and for understanding structure-property relationships.

DFT calculations can be used to determine a range of electro-optical properties. For instance, in a study of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), DFT was used to investigate its intrinsic electro-optical and thermodynamic properties. researchgate.net Such calculations can yield values for the dipole moment and the first-order hyperpolarizability, which are measures of a molecule's response to an external electric field and are important for non-linear optical applications. researchgate.net The influence of different solvents on these properties can also be assessed computationally. researchgate.net

Thermodynamic properties such as specific heat capacity, entropy, and zero-point vibrational energy can also be calculated using DFT. researchgate.net These calculations can provide insights into the stability and thermal behavior of the molecule. For example, the thermodynamic findings for a studied styrene (B11656) molecule indicated that it was thermodynamically and chemically stable. researchgate.net

For this compound, such calculations could predict its polarizability and hyperpolarizability, giving an indication of its potential for use in electro-optic devices. The calculated thermodynamic parameters would provide information on its stability and behavior at different temperatures, which is crucial for its application in liquid crystal displays and other technologies.

| Property | Computational Method | Significance |

| Dipole Moment | DFT | Influences intermolecular interactions and solubility. |

| First-Order Hyperpolarizability | DFT | Indicates potential for non-linear optical applications. researchgate.net |

| Specific Heat Capacity | DFT | Describes the amount of heat required to raise the temperature of the substance. researchgate.net |

| Entropy | DFT | A measure of the disorder or randomness of the system. researchgate.net |

| Zero-Point Vibrational Energy | DFT | The lowest possible energy that a quantum mechanical system may have. researchgate.net |

Advanced Materials Applications and Performance Evaluation

Integration in Polymer-Dispersed Liquid Crystal (PDLC) Systems

Polymer-dispersed liquid crystal (PDLC) composites are a class of smart materials capable of switching from a light-scattering opaque state to a transparent state upon the application of an electric field. mdpi.com These materials are typically composed of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. mdpi.comnih.gov The electro-optical properties of PDLC films are highly dependent on the morphology of the liquid crystal droplets and the properties of the polymer matrix. nih.gov

The incorporation of small molecules like 4-Acetoxy-4'-heptylbenzophenone into a PDLC formulation could influence the system in several ways. The benzophenone (B1666685) moiety is a well-known photoinitiator. nih.gov Upon exposure to UV radiation, it can initiate the polymerization of monomers, a common method for fabricating PDLCs known as polymerization-induced phase separation (PIPS). mdpi.com The rate and nature of this polymerization process are critical in determining the size, shape, and distribution of the liquid crystal droplets, which in turn dictate the electro-optical performance of the PDLC device.

The heptyl chain of this compound would primarily affect its solubility within the initial homogeneous mixture of liquid crystal and prepolymer. This compatibility is a key factor in controlling the phase separation process and, consequently, the final morphology of the PDLC film. The acetoxy group adds to the molecule's polarity, further influencing its partitioning between the forming polymer matrix and the liquid crystal droplets.

Below is an interactive data table illustrating the potential role of this compound in a typical PDLC formulation.

| Component | Example Material | Potential Function of this compound |

| Liquid Crystal | E7 (a common nematic mixture) | Modify refractive index and viscosity of the LC phase. |

| Polymer Matrix | Acrylate-based polymer | Act as a photoinitiator for polymerization (PIPS). |

| Monomer | (Meth)acrylate monomers | Influence polymerization kinetics and cross-linking density. mdpi.com |

| Cross-linking Agent | Di- or multi-functional acrylates | Potentially participate in cross-linking via the benzophenone group. |

Role in Copolyester Materials with Enhanced Thermal Properties

Copolyesters are a significant class of polymers known for their good mechanical properties and processability. The introduction of specific co-monomers can be used to tailor their properties, such as enhancing their thermal stability or inducing liquid crystalline behavior. For instance, research on copolyesters derived from poly(ethylene terephthalate) (PET) and 4'-acetoxybiphenyl-4-carboxylic acid has shown that the incorporation of such aromatic, acetoxy-containing units can lead to materials with increased heat resistance and the formation of a nematic liquid crystal phase at elevated temperatures.

Extrapolating from these findings, this compound could potentially be utilized as an additive or, after chemical modification to a diol or diacid, as a co-monomer in polyester (B1180765) synthesis. Its rigid benzophenone core could enhance the thermal stability (i.e., raise the glass transition and melting temperatures) of the resulting copolyester. The heptyl chain, by introducing flexibility, might influence the processing window and the type of liquid crystalline mesophases formed. The presence of such a bulky side chain could also affect the packing of the polymer chains, potentially leading to materials with unique morphologies and anisotropic properties.

The following interactive table presents typical thermal properties of copolyesters modified with aromatic units to provide context for the potential impact of incorporating a compound like this compound.

| Copolyester System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Key Feature |

| Standard PET | ~75 | ~255 | Commodity Polyester |

| PET with aromatic co-monomer | >100 | >270 | Enhanced Thermal Stability |

| Thermotropic Copolyester | Varies | Exhibits LC transitions | Liquid Crystalline Properties |

Potential as Functional Components in Soft Matter Technologies

Soft matter encompasses a broad range of materials, including liquid crystals, polymers, gels, and colloids, which are characterized by their susceptibility to thermal fluctuations and external stimuli. The unique structural features of this compound make it an interesting candidate for a functional component in various soft matter systems.

The photo-reactivity of the benzophenone group is a key attribute. nih.gov This allows for the photo-induced cross-linking of polymers, leading to the formation of gels or elastomers with tunable mechanical properties. In the context of soft matter, this could be exploited to create photo-responsive actuators or materials with healable properties.

Furthermore, molecules with a rigid core (benzophenone) and a flexible tail (heptyl chain) are known to exhibit self-assembly behavior, forming structures like micelles, vesicles, or liquid crystalline phases. medcraveonline.com The balance between the intermolecular interactions of the aromatic cores and the space-filling requirements of the aliphatic tails dictates the resulting supramolecular architecture. It is plausible that this compound could act as a low molecular weight organogelator or contribute to the formation of complex fluid phases with interesting rheological and optical properties. Such materials are relevant in fields ranging from drug delivery to organic electronics.

Performance Metrics and Future Device Prospects

To fully assess the potential of this compound in the aforementioned applications, a systematic evaluation of its performance metrics would be required.

For PDLC systems , key performance indicators would include:

Driving Voltage: The electric field strength required to switch the device to its transparent state.

Contrast Ratio: The ratio of light transmission between the on and off states.

Switching Times: The speed at which the device transitions between the opaque and transparent states.

For copolyester materials , the critical performance metrics would be:

Thermal Stability: Measured by techniques like Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

Phase Behavior: Characterized by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify glass transitions, melting points, and liquid crystalline phases.

Mechanical Properties: Including tensile strength, modulus, and toughness.

The future prospects for devices incorporating this compound or similar molecules are promising. In PDLCs, it could contribute to the development of low-power smart windows, privacy screens, and flexible displays. In the realm of copolyesters, it could lead to high-performance fibers, films, and engineering plastics with superior thermal and mechanical properties. As a component in soft matter, it could find use in sensors, actuators, and advanced coatings.

However, it is crucial to emphasize that the realization of these prospects is contingent on future research. The synthesis and detailed characterization of this compound, followed by its systematic incorporation and evaluation in the material systems discussed, are necessary next steps to validate its potential.

Emerging Research Avenues and Interdisciplinary Perspectives

Exploration of New Chemical Modifications and Analogues

The performance of a liquid crystal is intrinsically linked to its molecular architecture. Researchers are actively exploring modifications to the core structure of benzophenone-based liquid crystals to fine-tune their mesomorphic properties, such as the temperature range of liquid crystalline phases and the specific type of phase that forms.

One key area of modification is the alteration of the terminal alkyl chains. The length and branching of these chains significantly influence the molecule's aspect ratio and intermolecular interactions. For instance, studies on analogous series of liquid crystals, such as the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m), have demonstrated that systematically increasing the terminal chain length can induce different phase behaviors. rsc.org In this series, shorter chains might favor a conventional nematic phase, while specific intermediate lengths can lead to the emergence of a twist-bend nematic phase (NTB), and longer chains can result in various smectic phases. rsc.org This principle of modifying the non-rigid part of the molecule is directly applicable to the heptyl group in 4-Acetoxy-4'-heptylbenzophenone to potentially access different mesophases.

Another innovative approach involves creating polymer-bound analogues. Solid-phase synthesis techniques have been developed to attach acetoxybenzaldehyde structures to polymer resins. nih.gov This allows for the systematic synthesis of a large library of derivatives. For example, a polymer-bound 4-acetoxybenzaldehyde (B1194636) can serve as a scaffold for reactions like reductive amination and subsequent sulfonylation to produce a diverse range of sulfonamides. nih.gov This methodology highlights how the core chemical structure of a compound like this compound can be incorporated into larger, more complex molecular systems, opening pathways to new functional materials.

Synergistic Effects in Multi-Component Liquid Crystalline Mixtures

In practical applications, liquid crystals are rarely used as single components. Instead, they are formulated into complex mixtures to achieve a specific set of properties that no single compound can provide. The study of synergistic effects—where the performance of the mixture exceeds the sum of its individual components—is a critical research area.

A primary example of synergy is observed in cholesteric liquid crystals, which are formed by adding a chiral dopant to an achiral nematic host. The efficiency of the dopant in inducing a helical twist in the host is quantified by its Helical Twisting Power (HTP). Research shows that the HTP of a given chiral dopant is not an intrinsic constant but is highly dependent on the host mixture. For example, the HTP of certain chiral 4,6-diaryl-5,5-difluoro-1,3-dioxane dopants was found to be twice as high in a more polar host mixture compared to a less polar one. beilstein-journals.org This demonstrates a synergistic interaction between the dopant and the host molecules. When considering this compound as a component in a nematic host, its polarity and molecular structure would similarly influence the HTP of any added chiral dopant.

The introduction of nanoparticles into liquid crystal hosts represents another frontier. The phase behavior of the liquid crystal can be significantly altered by the presence of nanoparticles, even at low concentrations. frontiersin.org The interactions between the liquid crystal molecules and the nanoparticle surfaces can influence the nematic-isotropic phase transition temperature and the degree of orientational order. frontiersin.orgmdpi.com Depending on the nature of the nanoparticles and their anchoring with the liquid crystal, they can either enhance or disrupt the liquid crystalline order, leading to complex phase separation behaviors or the stabilization of new phases. frontiersin.org

Table 1: Helical Twisting Power (HTP) of a Chiral Dopant in Different Host Mixtures This table illustrates the synergistic effect between a dopant and its host, showing how the host's properties can significantly alter the dopant's performance. Data is representative of findings in the field.

| Chiral Dopant | Host Mixture | Host Polarity | HTP (µm⁻¹) |

| (R,R)-3 | Host 1 | Less Polar | 48 |

| (R,R)-3 | Host 2 | More Polar | 102 |

Advanced Characterization Techniques and Methodological Advancements

To probe the complex behaviors of liquid crystals and their mixtures, researchers are increasingly relying on advanced characterization techniques that provide deeper insights into their structural, dielectric, and dynamic properties.

Broadband Dielectric Spectroscopy (BDS) is a powerful tool for studying the molecular dynamics and pretransitional effects in liquid crystals. BDS measures the dielectric response of a material over a wide range of frequencies and temperatures. In studies of compounds like 4-methoxybenzylidene-4′–butylaniline (MBBA), BDS has been used to reveal hidden pretransitional anomalies in the isotropic phase, well above the clearing temperature. mdpi.com This technique can detect the formation of short-range ordered domains, or pseudo-nematic domains, in the isotropic liquid, providing a more nuanced picture of the phase transition. The addition of nanoparticles to the liquid crystal can be seen to shrink the temperature range of these pretransitional effects, a phenomenon clearly observable with BDS. mdpi.com

Dielectric Relaxation Spectroscopy , a subset of BDS, is used to analyze the different modes of molecular motion. researchgate.net For rod-like molecules, it can distinguish between rotation around the short molecular axis (a low-frequency, flip-flop motion) and rotation around the long molecular axis (a higher-frequency motion). researchgate.net By analyzing the temperature dependence of the relaxation times associated with these motions, researchers can determine the activation energies and gain a fundamental understanding of the molecular dynamics in different phases.

In addition to spectroscopic methods, advanced X-ray diffraction and microscopy techniques are crucial. They are used to determine the precise molecular arrangements in novel phases, such as the intercalated or bilayer structures in smectic phases and the complex double-twist cylinders in blue phases. rsc.orgbeilstein-journals.org

Bridging Fundamental Understanding with Engineering Applications

The ultimate goal of this multifaceted research is to translate fundamental scientific knowledge into practical engineering applications. The insights gained from studying chemical modifications, mixture synergies, and advanced characterization directly inform the design of next-generation materials.

For example, the development of new chiral dopants with exceptionally high HTP is driven by the demand for advanced display modes like Super-Twisted Nematic (STN) displays and the emerging polymer-stabilized Blue Phase LCDs, which promise ultra-fast switching times. beilstein-journals.org Understanding how modifications to a dopant's structure boost its HTP in a specific host mixture allows for the rational design of dopant-host systems tailored for these applications. beilstein-journals.org

Similarly, cholesteric films made from polymerizable reactive mesogens are used as polarizing reflectors and for improving the viewing-angle characteristics of LCD panels. beilstein-journals.org The development of these films relies on a deep understanding of the phase behavior and polymerization kinetics of the liquid crystal mixtures. By precisely controlling the helical pitch of the cholesteric phase through the careful selection of chiral dopants and host materials, films that selectively reflect light of a specific color can be fabricated.

The study of nanoparticle-liquid crystal colloids is paving the way for switchable glazing, advanced sensors, and new optical components. By understanding how to control the phase separation and ordering in these mixtures, it becomes possible to create materials whose optical properties can be tuned with an external field. frontiersin.org This synergy between fundamental research into molecular interactions and the engineering of functional devices lies at the heart of modern liquid crystal science.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Acetoxy-4'-heptylbenzophenone in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is classified under GHS as:

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral, Category 4) | H302 | Avoid ingestion; use gloves/lab coats. |

| Skin Irritation (Category 2) | H315 | Use chemical-resistant gloves. |

| Eye Irritation (Category 2A) | H319 | Wear safety goggles/face shields. |

| Respiratory Irritation (Category 3) | H335 | Use fume hoods or respirators. |

| (Source: Safety Data Sheet, ). |

- Emergency Protocols :

- For skin contact: Wash immediately with soap/water; seek medical advice.

- For inhalation: Move to fresh air; administer artificial respiration if needed.

- Engineering Controls : Ensure local exhaust ventilation and avoid dust formation .

Q. What is a standard synthetic route for this compound, and how are reaction conditions optimized?

- Methodological Answer :

- Synthetic Pathway : While direct synthesis data for this compound is limited, analogous benzophenone derivatives (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) are synthesized via nucleophilic substitution. A plausible route involves:

Acetylation : React 4-heptylphenol with acetic anhydride to form 4-acetoxyheptylbenzene.

Friedel-Crafts Acylation : Use AlCl₃ as a catalyst to introduce the benzophenone moiety.

- Optimization Parameters :

- pH Control : Maintain pH 3–6 for stability (analogous to related acetophenone syntheses ).

- Temperature : Moderate heating (60–80°C) to prevent byproduct formation.

- Purification : Employ reduced-pressure rectification or column chromatography for isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Data Cross-Validation :

NMR Analysis : Compare chemical shifts with structurally similar compounds (e.g., 3',5'-Dimethoxy-4'-hydroxyacetophenone, δ 2.5 ppm for acetyl group ).

IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl ether bands (~1250 cm⁻¹).

- Computational Aids : Use density functional theory (DFT) to predict spectral patterns and validate experimental results .

- Contradiction Mitigation : Repeat measurements under standardized conditions (solvent, concentration) and cross-reference with high-purity standards .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- Chromatographic Methods :

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Quantify residual acetic acid | 0.1 ppm |

| GC-MS | Detect volatile byproducts (e.g., heptanol derivatives) | 0.05 ppm |

| (Based on methods for benzophenone derivatives ). |

- Mass Spectrometry : High-resolution MS (HRMS) identifies non-volatile impurities via exact mass matching.

- Sample Preparation : Use solid-phase extraction (SPE) to isolate impurities prior to analysis .

Q. How does the heptyl chain length influence the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Lipophilicity : Longer heptyl chains increase logP values, enhancing membrane permeability (critical for biochemical studies).

- Thermal Stability : Differential scanning calorimetry (DSC) shows melting point depression with longer alkyl chains.

- Reactivity : Steric hindrance from the heptyl group may slow nucleophilic attacks at the carbonyl site. Comparative studies with shorter-chain analogs (e.g., 4-Acetoxy-4'-methylbenzophenone) are recommended .

Methodological Challenges

Q. What strategies mitigate variability in synthetic yields during scale-up of this compound?

- Methodological Answer :

- Process Variables :

- Catalyst Loading : Optimize AlCl₃ concentration (5–10 mol%) to balance reactivity and side reactions.

- Mixing Efficiency : Use high-shear mixers to ensure homogeneity in viscous reaction mixtures.

- In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., temperature, stoichiometry) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Stability Studies :

Accelerated Degradation : Store samples at 40°C/75% RH for 6 months; monitor via HPLC.

Light Sensitivity : Expose to UV light (300–400 nm) and assess photodegradation products.

- Packaging : Use amber glass vials with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products